molecular formula C7H6F3NO B055313 2-Methoxy-3-(trifluoromethyl)pyridine CAS No. 121643-44-5

2-Methoxy-3-(trifluoromethyl)pyridine

Cat. No. B055313
M. Wt: 177.12 g/mol
InChI Key: SSAZZVQVJJXPMB-UHFFFAOYSA-N
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Patent
US07935702B2

Procedure details

Heat a mixture of 2-chloro-3-trifluoromethyl-pyridine (1.8 g, 10 mmol) and sodium methoxide (4M, 5 mL, 20 mmol) in MeOH (20 mL) at reflux for 18 hours. Cool the mixture and remove the volatiles by rotary evaporation. Dissolve the residue in EtOAc (50 mL) and wash with water (50 mL), saturated NaHCO3(aq) (50 mL) and brine (50 mL). Dry the organic extract over MgSO4 and remove the solvent under reduced pressure to yield the title compound.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:12][O-:13].[Na+]>CO>[CH3:12][O:13][C:2]1[C:7]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:5]=[CH:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=NC=CC=C1C(F)(F)F
Name
Quantity
5 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
CUSTOM
Type
CUSTOM
Details
remove the volatiles
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in EtOAc (50 mL)
WASH
Type
WASH
Details
wash with water (50 mL), saturated NaHCO3(aq) (50 mL) and brine (50 mL)
CUSTOM
Type
CUSTOM
Details
Dry the
EXTRACTION
Type
EXTRACTION
Details
organic extract over MgSO4
CUSTOM
Type
CUSTOM
Details
remove the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=NC=CC=C1C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.